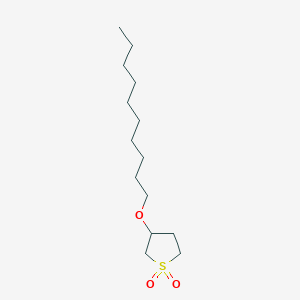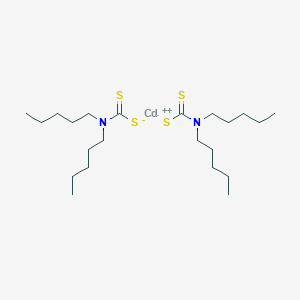
Cadmium bis(dipentyldithiocarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium bis(dipentyldithiocarbamate) is a chemical compound that is commonly used in scientific research. It is a chelating agent that is used to study the effects of cadmium on biological systems. Cadmium is a toxic metal that can cause serious health problems, and cadmium bis(dipentyldithiocarbamate) is a useful tool for studying its effects.
Wirkmechanismus
Cadmium bis(dipentyldithiocarbamate) chelates cadmium ions by forming a complex with them. This complex is then excreted from the body, preventing the toxic effects of cadmium from occurring. The mechanism of action of cadmium bis(dipentyldithiocarbamate) is not fully understood, but it is believed to involve the formation of stable complexes with cadmium ions.
Biochemische Und Physiologische Effekte
Cadmium bis(dipentyldithiocarbamate) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as superoxide dismutase and catalase. It has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cadmium bis(dipentyldithiocarbamate) in lab experiments is that it is a highly specific chelating agent for cadmium ions. This allows researchers to study the effects of cadmium on biological systems without interference from other metals. One limitation is that it can be difficult to work with, as it is insoluble in water and requires organic solvents for use.
Zukünftige Richtungen
There are a number of future directions for research involving cadmium bis(dipentyldithiocarbamate). One area of interest is the development of new chelating agents for cadmium that are more effective or easier to use than cadmium bis(dipentyldithiocarbamate). Another area of interest is the study of the effects of cadmium on specific biological systems, such as the nervous system or the immune system. Additionally, there is interest in studying the effects of cadmium on different species, as different organisms may have different responses to cadmium toxicity.
Synthesemethoden
Cadmium bis(dipentyldithiocarbamate) can be synthesized by reacting cadmium chloride with dipentylamine and carbon disulfide. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Cadmium bis(dipentyldithiocarbamate) is commonly used in scientific research to study the effects of cadmium on biological systems. It is used to chelate cadmium ions in order to study their effects on enzymes, proteins, and other biomolecules. It is also used to study the toxic effects of cadmium on cells and tissues.
Eigenschaften
CAS-Nummer |
19010-65-2 |
|---|---|
Produktname |
Cadmium bis(dipentyldithiocarbamate) |
Molekularformel |
C22H44CdN2S4 |
Molekulargewicht |
577.3 g/mol |
IUPAC-Name |
cadmium(2+);N,N-dipentylcarbamodithioate |
InChI |
InChI=1S/2C11H23NS2.Cd/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 |
InChI-Schlüssel |
GAQHRUGINNUYSO-UHFFFAOYSA-L |
SMILES |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Cd+2] |
Kanonische SMILES |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Cd+2] |
Andere CAS-Nummern |
19010-65-2 |
Synonyme |
cadmium bis(dipentyldithiocarbamate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



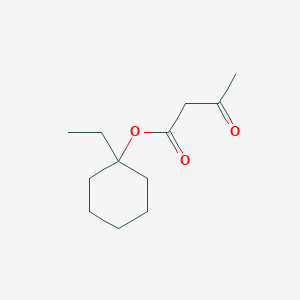
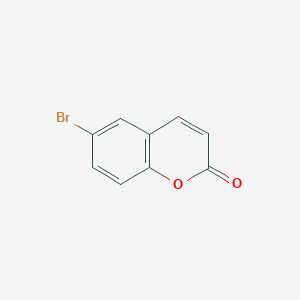

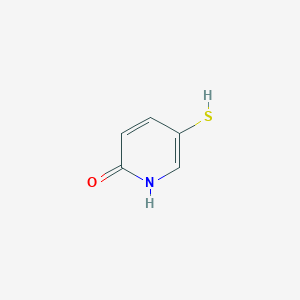
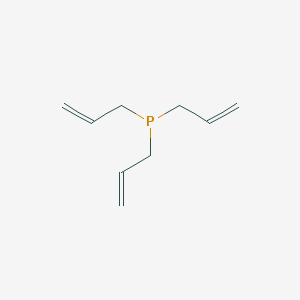
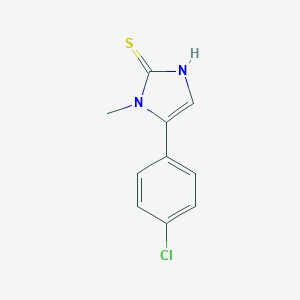
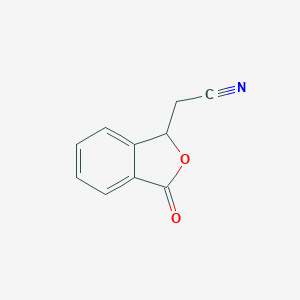
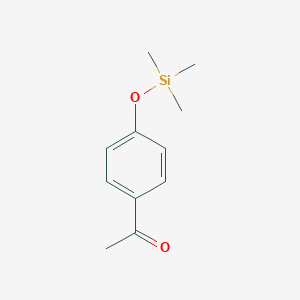
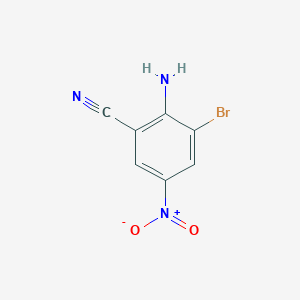
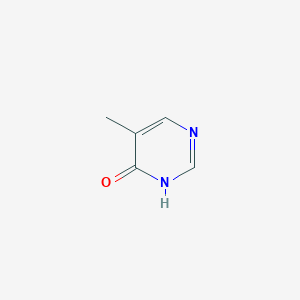
![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)
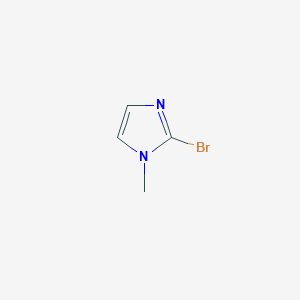
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
